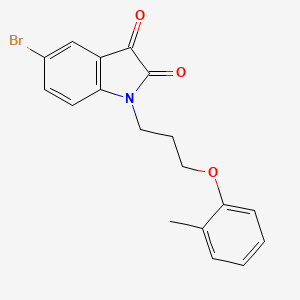

5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione

Description

5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione is a synthetic indoline-2,3-dione derivative characterized by a bromine substituent at the 5-position and a 3-(o-tolyloxy)propyl group at the 1-position.

Properties

IUPAC Name |

5-bromo-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c1-12-5-2-3-6-16(12)23-10-4-9-20-15-8-7-13(19)11-14(15)17(21)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAASQMCOLDFGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione typically involves the following steps:

O-tolyloxypropyl group attachment: Reaction with a reagent such as o-tolyloxypropyl chloride under basic conditions to attach the o-tolyloxypropyl group. Common reagents used in these reactions include bromine, o-tolyloxypropyl chloride, and suitable base catalysts. Typical solvents employed are dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. Methods include:

Continuous flow synthesis: This method allows for consistent production by flowing reactants through a reactor continuously.

Batch synthesis: This traditional approach involves mixing reactants in a single batch and processing them through reaction stages sequentially.

Chemical Reactions Analysis

Types of Reactions

Oxidation: It can undergo oxidation reactions where the bromine or indoline groups are oxidized, leading to the formation of different oxides.

Reduction: Under specific conditions, the compound can be reduced, affecting the indoline-2,3-dione core.

Substitution: Halogen substitution reactions are common, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

Oxidized derivatives: These include various ketones and quinones derived from the core structure.

Reduced products: These are simpler indole derivatives where the indoline ring remains reduced.

Substituted compounds: These include compounds where bromine is replaced by other functional groups like hydroxyl or amino groups.

Scientific Research Applications

5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione has a wide range of applications in scientific research:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Used in the study of enzyme interactions and molecular pathways.

Medicine: Potential use in the design of pharmaceutical compounds due to its unique structure.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets, which can vary based on the specific application. For example:

Enzyme inhibition: It can inhibit certain enzymes by binding to their active sites.

Pathway modulation: It may modulate signaling pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs differ in their 1-position substituents, which critically influence their properties. Below is a comparative analysis (Table 1):

Notes:

- The target compound’s 3-(o-tolyloxy)propyl group introduces steric bulk and aromaticity compared to alkyl (e.g., propyl) or sulfonyl groups. This may enhance binding to hydrophobic targets or improve metabolic stability .

- The pyrazoline derivative’s complex substituent correlates with potent antimalarial activity, suggesting that electron-withdrawing groups (e.g., bromine) and aromatic extensions enhance bioactivity .

Physicochemical Properties

- Thermal Stability : Sulfonyl-substituted analogs (e.g., 9b) exhibit higher melting points (~142–144°C) than the 2-oxopropyl derivative (152–153°C), suggesting stronger intermolecular forces in sulfonyl compounds .

- Solubility : The polar sulfonyl group in 9b may enhance aqueous solubility relative to the target compound’s aryloxypropyl chain .

Biological Activity

5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings relevant to its therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom and an o-tolyloxy propyl group attached to the indoline-2,3-dione core. This unique structure contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which may include proteases and kinases, involved in critical cellular pathways.

- Receptor Binding : It has shown affinity for dopamine receptors, particularly the D2 receptor, influencing dopaminergic signaling pathways that are crucial for motor control and reward mechanisms.

- Cellular Signaling : The compound modulates cellular signaling pathways by affecting the phosphorylation states of proteins involved in cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated:

- Cytotoxicity : The compound displays selective cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity in the low micromolar range.

- Mechanisms of Action : It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antiviral and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its antiviral and anti-inflammatory activities:

- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication through interference with viral enzyme function.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in cell models.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in MCF-7 breast cancer cells; IC50 < 10 µM | |

| Enzyme Inhibition | Inhibits specific proteases involved in cancer progression | |

| Receptor Interaction | Binds to D2 dopamine receptors affecting dopaminergic pathways | |

| Antiviral Potential | Exhibits inhibitory effects on viral replication | |

| Anti-inflammatory Effects | Reduces TNF-alpha production in macrophages |

Case Studies

Several case studies have been published detailing the compound's effectiveness:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers in MCF-7 cells.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.